molecular formula C8H13NO2 B048748 Tetramethylsuccinimide CAS No. 3566-61-8

Tetramethylsuccinimide

Cat. No. B048748
CAS RN: 3566-61-8
M. Wt: 155.19 g/mol
InChI Key: XGJPUQFWFRCCFO-UHFFFAOYSA-N
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Description

Tetramethylsuccinimide (TMSI) is an organic compound that has been used in a variety of scientific applications, ranging from synthesis to research. It is a white, crystalline solid with a molecular weight of 232.35 g/mol and a melting point of 129-130°C. TMSI is a non-toxic and non-volatile compound that is soluble in many organic solvents, such as methanol and ethanol. It is also soluble in aqueous solutions. TMSI is a versatile compound that has a wide range of applications in scientific research and synthesis.

Scientific Research Applications

  • Purine Glycosylations

    Tetramethylsuccinimide has been found effective in protecting 6-aminopurine derivatives, which allows high regiochemical control at N9 during purine glycosylations. This application is significant in the field of organic chemistry, particularly in synthesizing nucleoside analogs and other related compounds (Arico, Calhoun, Salandria, & McLaughlin, 2010).

  • Thalamic Neurones Study

    In a study related to epilepsy, it was found that anticonvulsant succinimides (a category to which this compound belongs) block low-threshold calcium currents in thalamic neurons. This finding suggests a potential mechanism of action for these compounds in treating petit mal epilepsy (Coulter, Huguenard, & Prince, 1990).

  • Immunoassay for Neurotoxins

    this compound has been used in the development of immunoassays for detecting and quantifying neurotoxins, such as Tetramethylenedisulfotetramine. This application is particularly relevant in public health for the rapid detection of toxic substances (Vasylieva, Barnych, Rand, Inceoğlu, Gee, & Hammock, 2017).

  • Gaseous Structure Analysis

    Research on the structure of gaseous tetramethylsuccinic anhydride (a derivative of this compound) reveals a nonplanar ring structure. This information is crucial for understanding the chemical and physical properties of such compounds (Almenningen, Fernholt, Rustad, & Seip, 1976).

  • Tetramethylenedisulfotetramine Neurotoxicity

    Studies on Tetramethylenedisulfotetramine, a potent neurotoxin, have been ongoing since 1949. However, no effective antidote or targeted treatment has been developed, highlighting the need for continued research in this area (Lauková, Velíšková, Velíšek, & Shakarjian, 2020).

  • NMDA Receptor Blockade

    Tetramethylenedisulfotetramine alters calcium dynamics in cultured hippocampal neurons. The mitigation of these changes by NMDA receptor blockade and GABA(A) receptor-positive modulation suggests potential therapeutic applications (Cao, Hammock, McCoy, Rogawski, Lein, & Pessah, 2012).

  • Effects on Cortical Neurons

    Research has also investigated the effects of this compound on cultured cortical neurons, particularly in the context of its antiepileptic properties (Barnes & Dichter, 1984).

Safety and Hazards

Safety data sheets indicate that Tetramethylsuccinimide may cause respiratory irritation, skin irritation, and serious eye irritation . In case of exposure, it is recommended to move to fresh air, wash off with soap and plenty of water, and seek medical advice .

properties

IUPAC Name

3,3,4,4-tetramethylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-7(2)5(10)9-6(11)8(7,3)4/h1-4H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJPUQFWFRCCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20189164
Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3566-61-8
Record name 2,2,3,3-Tetramethylsuccinimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3566-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,3,4,4-Tetramethylsuccinimide
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Record name 3566-61-8
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Record name 3,3,4,4-Tetramethylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20189164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,3-TETRAMETHYLSUCCINIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDF3PMM90Z
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Tetramethylsuccinimide in the central nervous system?

A1: this compound (TMS) exhibits convulsant activity. Its primary mechanism involves blocking the effects of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the picrotoxin receptor site of the GABAA receptor complex. [, ] This blockade reduces GABA-mediated inhibitory postsynaptic potentials and antagonizes responses to applied GABA, ultimately leading to neuronal hyperexcitability and seizures. [, ]

Q2: How do anticonvulsant succinimides, like ethosuximide and α-methyl-α-phenylsuccinimide, differ in their mechanism of action compared to TMS?

A2: Unlike TMS, which primarily acts by blocking GABAergic neurotransmission, anticonvulsant succinimides like ethosuximide and α-methyl-α-phenylsuccinimide exhibit a two-pronged mechanism:

  1. Partial or Full Antagonism at the Picrotoxin Site: These compounds can partially (ethosuximide) or fully (α-methyl-α-phenylsuccinimide) antagonize the GABA-blocking effects of TMS and other convulsants like pentylenetetrazol. []
  2. Reduction of Low-Threshold Calcium Current (LTCC): These anticonvulsants specifically reduce LTCC in thalamic neurons, a mechanism potentially related to their efficacy in treating absence seizures (petit mal epilepsy). [] Notably, TMS does not affect LTCC significantly. []

Q3: How does the chemical structure of this compound contribute to its regioselectivity in chemical reactions?

A3: this compound, when used as a protecting group for exocyclic amines in purine derivatives, exhibits high regioselectivity for the N9 nitrogen. [] This selectivity stems from the steric hindrance imposed by the imide carbonyl and the four methyl groups on the N7 nitrogen, effectively directing glycosylation reactions towards the N9 position. []

Q4: Can this compound participate in radical reactions, and if so, what is the significance?

A4: Yes, this compound can participate in radical reactions. Specifically, the tetramethylsuccinimidyl radical, generated during the thermal decomposition of the N-bromothis compound/tetramethylsuccinimide anion complex, can readily substitute aliphatic C−H bonds. [, ] This reactivity offers potential synthetic applications for introducing the tetramethylsuccinimidyl group into various organic molecules.

Q5: How does this compound compare to other convulsants in terms of its mechanism of action and effects?

A5: While TMS acts primarily by blocking GABAergic neurotransmission, other convulsants may employ different mechanisms:

  • Pentylenetetrazol: Similar to TMS, pentylenetetrazol antagonizes GABA action at the picrotoxin site. []
  • Picrotoxin: Acts as a non-competitive antagonist at the chloride channel associated with the GABAA receptor complex. []
  • Bicuculline: Competitively inhibits GABA binding to the GABAA receptor. []

Q6: Does the research provide insights into the potential toxicity of this compound?

A6: While the provided research focuses on the mechanism of action of TMS, it does highlight its convulsant properties. [, ] This strongly suggests potential neurotoxicity, and further investigations are necessary to fully understand its safety profile and potential long-term effects.

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